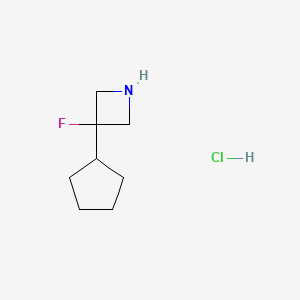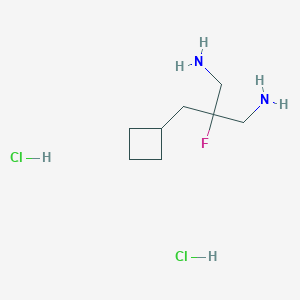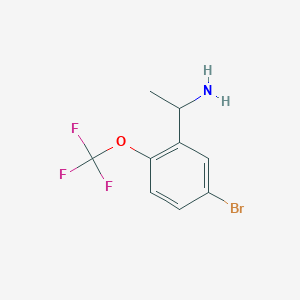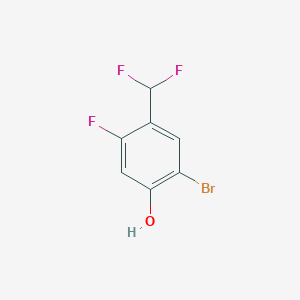![molecular formula C11H14ClNO B1484813 trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867447-47-9](/img/structure/B1484813.png)
trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallography and Structural Analysis
The crystal structure of photodimerized cyclobutane compounds demonstrates the intricacies of molecular arrangement and dimerization processes, providing insight into reaction mechanisms and structural stability. The structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl)cyclobutane reveals a head-to-tail dimerization with specific dihedral angles, highlighting the conformational characteristics of cyclobutane derivatives (Busetti et al., 1980).
Synthetic Chemistry
Synthetic routes to cyclobutylalkylamines, such as sibutramine and its metabolites, illustrate the versatility of cyclobutane derivatives in medicinal chemistry and drug synthesis. The synthesis of sibutramine, involving Grignard–reduction reactions, underscores the utility of cyclobutane cores in developing therapeutic agents (Jeffery et al., 1996).
Photochemistry
The study of flouro- and chloro-substituted trans-stilbene derivatives in the crystalline phase reveals the photochemical reactivity of cyclobutane systems. The stereospecific cycloaddition reactions leading to cyclobutane derivatives demonstrate the potential of these compounds in photodynamic therapies and materials science (Brune et al., 1994).
Peptide Synthesis and Structural Study
The incorporation of cyclobutane derivatives into beta-peptides shows the potential for creating highly rigid peptide structures. The synthesis of 2-aminocyclobutane-1-carboxylic acids and their derivatives facilitates the development of novel peptide-based materials with enhanced stability and unique structural features (Izquierdo et al., 2005).
Propriétés
IUPAC Name |
(1R,2R)-2-[(2-chlorophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBZKUDHLFLNGX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoate](/img/structure/B1484731.png)
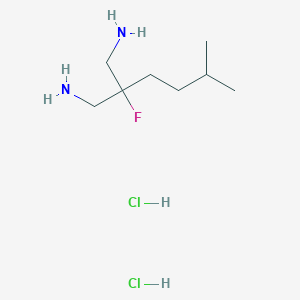


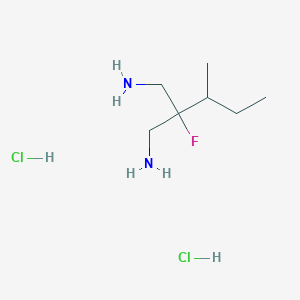

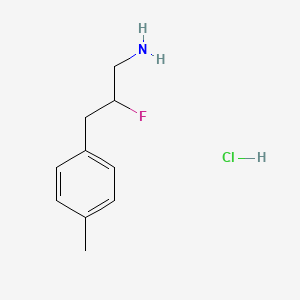

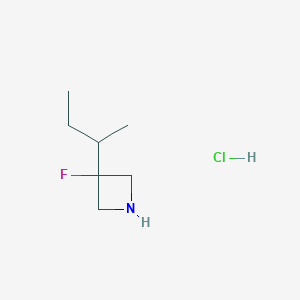
![3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484742.png)
